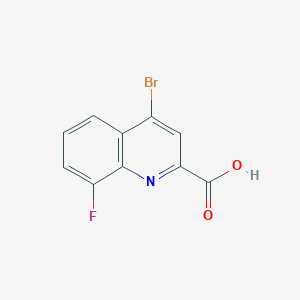

4-bromo-8-fluoroquinoline-2-carboxylic acid

Description

Properties

IUPAC Name |

4-bromo-8-fluoroquinoline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrFNO2/c11-6-4-8(10(14)15)13-9-5(6)2-1-3-7(9)12/h1-4H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCRKBBPNGIARY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=C(C=C2Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-8-fluoroquinoline-2-carboxylic acid typically involves the bromination and fluorination of quinoline derivatives. One common method includes the bromination of 8-fluoroquinoline-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its use in pharmaceutical and chemical industries .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-8-fluoroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which have applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

4-Bromo-8-fluoroquinoline-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-8-fluoroquinoline-2-carboxylic acid is primarily based on its ability to interact with specific molecular targets and pathways. The bromine and fluorine atoms enhance the compound’s reactivity and binding affinity to biological targets, such as enzymes and receptors . This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or diagnostic effects .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares the substituent positions and functional groups of 4-bromo-8-fluoroquinoline-2-carboxylic acid with structurally related quinoline derivatives:

*Calculated based on molecular formula.

Physicochemical Properties

- Solubility: Carboxylic acid groups generally improve water solubility. For example, 8-bromo-4-chloroquinoline-2-carboxylic acid (LogP ~2.5) is more lipophilic than this compound (estimated LogP ~2.0) due to chlorine’s higher hydrophobicity .

- Thermal Stability: Halogenated quinolines (e.g., bromo, chloro derivatives) exhibit higher thermal stability compared to non-halogenated analogs, as seen in their melting points (>200°C for many derivatives) .

Biological Activity

4-Bromo-8-fluoroquinoline-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is part of the quinoline family, which is known for its diverse applications, including antibacterial, antiviral, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and research findings.

The biological activity of this compound primarily involves its interaction with bacterial enzymes. The compound inhibits these enzymes by binding to their active sites, disrupting essential metabolic processes such as DNA replication and protein synthesis. The presence of bromine and fluorine substituents enhances its binding affinity and specificity towards target biomolecules.

This compound exhibits several notable biochemical properties:

- Inhibition of Enzymes : It has been shown to inhibit specific enzymes involved in bacterial DNA replication, making it a candidate for antibacterial drug development.

- Cellular Effects : The compound influences cellular processes by altering gene expression and cell signaling pathways. It can induce apoptosis in cancer cells by affecting the cell cycle regulation.

- Pharmacokinetics : Due to its small molecular size and halogen substituents, it is expected to have good bioavailability.

Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

- Antibacterial Activity : The compound has demonstrated significant antibacterial effects against various pathogens. Its mechanism involves disrupting bacterial metabolic pathways, leading to cell death.

- Anticancer Properties : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as MCF-7. For instance, it was observed to arrest the cell cycle at the G1 phase with an IC50 value indicating effective cytotoxicity .

- Molecular Docking Studies : Computational studies have suggested favorable binding interactions between this compound and key amino acid residues in target enzymes, supporting its potential as a lead compound for further drug development .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be made:

| Compound | Antibacterial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | High | Moderate | Effective against Gram-positive bacteria |

| 5-Bromo-8-fluoroquinoline | Moderate | Low | Less effective than 4-bromo variant |

| 4-Bromo-3-chloroquinoline | Low | Moderate | Different substitution pattern affects activity |

Case Studies

Several case studies have demonstrated the efficacy of this compound:

- Study on Antibacterial Properties : A study reported that this compound exhibited inhibition zones comparable to standard antibiotics against Staphylococcus aureus and Klebsiella pneumoniae, suggesting its potential as an alternative treatment for antibiotic-resistant strains .

- Cytotoxicity Assays : In assays conducted on various cancer cell lines, the compound showed significant cytotoxic effects at concentrations lower than those required for standard chemotherapeutic agents, indicating a promising therapeutic index .

- Molecular Docking Analysis : Computational models indicated strong binding affinities with target proteins involved in cancer progression, supporting its role as a selective inhibitor in cancer therapy .

Q & A

Q. How can crystallization challenges due to halogenated quinoline polymorphism be mitigated?

- Methodological Answer : Screen solvents (e.g., ethanol/water mixtures) and employ seeding with pre-characterized crystals. Differential scanning calorimetry (DSC) identifies stable polymorphs. For 4-bromo-8-fluoro derivatives, slow cooling (0.5°C/min) in DMF/water yields phase-pure crystals, as validated by PXRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.